

An In-depth Technical Guide to 1H-Benzimidazole-2-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-Benzimidazole-2-carboxaldehyde

Cat. No.: B1194407

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and characterization of **1H-Benzimidazole-2-carboxaldehyde**. It is an important heterocyclic organic compound and a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to be a building block for a wide range of biologically active molecules.[2][3][4]

Core Physicochemical Properties

The fundamental physicochemical properties of **1H-Benzimidazole-2-carboxaldehyde** are summarized below. These properties are critical for its handling, characterization, and application in further chemical synthesis.

Property	Value	Source
Molecular Formula	C ₈ H ₆ N ₂ O	[5]
Molar Mass	146.15 g/mol	[1][5]
Appearance	Solid, Colorless to light yellow crystalline powder	[1][2]
Melting Point	224 °C	[1]
Boiling Point	361.8 ± 25.0 °C (Predicted)	[1]
Density	1.368 ± 0.06 g/cm ³ (Predicted)	[1]
Water Solubility	1242.87 mg/L	[6]
pKa	10.61 ± 0.10 (Predicted)	[1]
Flash Point	176.4 °C	[1]
Vapor Pressure	2.02E-05 mmHg at 25°C	[1]
Refractive Index	1.747	[1]

Spectral Data and Characterization

The structural elucidation of **1H-Benzimidazole-2-carboxaldehyde** is primarily accomplished through various spectroscopic techniques.

- **¹H NMR** (Nuclear Magnetic Resonance): In a DMSO-d₆ solvent, the ¹H NMR spectrum would characteristically show signals for the aromatic protons on the benzene ring, the N-H proton of the imidazole ring, and the aldehyde proton (CHO).[7] The aldehyde proton typically appears as a singlet in the downfield region.
- **¹³C NMR** (Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. Key signals include those for the carbonyl carbon of the aldehyde group and the carbons of the benzimidazole ring system.
- **IR (Infrared) Spectroscopy**: The IR spectrum would display characteristic absorption bands. A strong peak corresponding to the C=O stretch of the aldehyde group is expected. Other

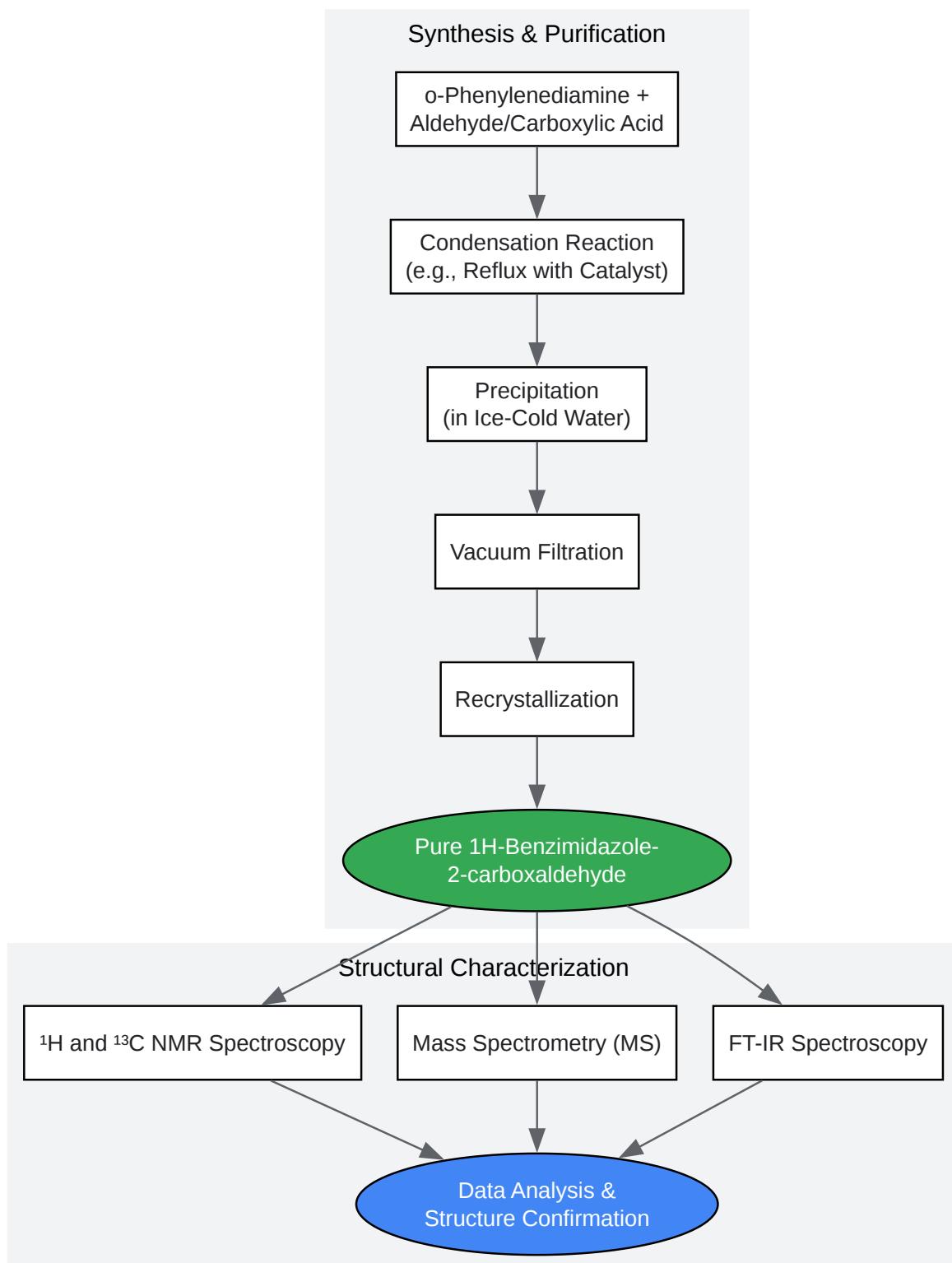
notable peaks include the N-H stretch of the imidazole ring and C-H stretches from the aromatic ring.[8]

- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For **1H-Benzimidazole-2-carboxaldehyde**, the molecular ion peak $[M]^+$ would be observed at m/z 146, corresponding to its molecular weight.[5][9]

Experimental Protocols

1. Synthesis of **1H-Benzimidazole-2-carboxaldehyde** via Condensation Reaction

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde, a method known as the Weidenhagen reaction.[10] This process typically involves an oxidative cyclization step. Modern variations may use catalysts or microwave assistance to improve yields and reduce reaction times.[11][12]


Detailed Methodology:

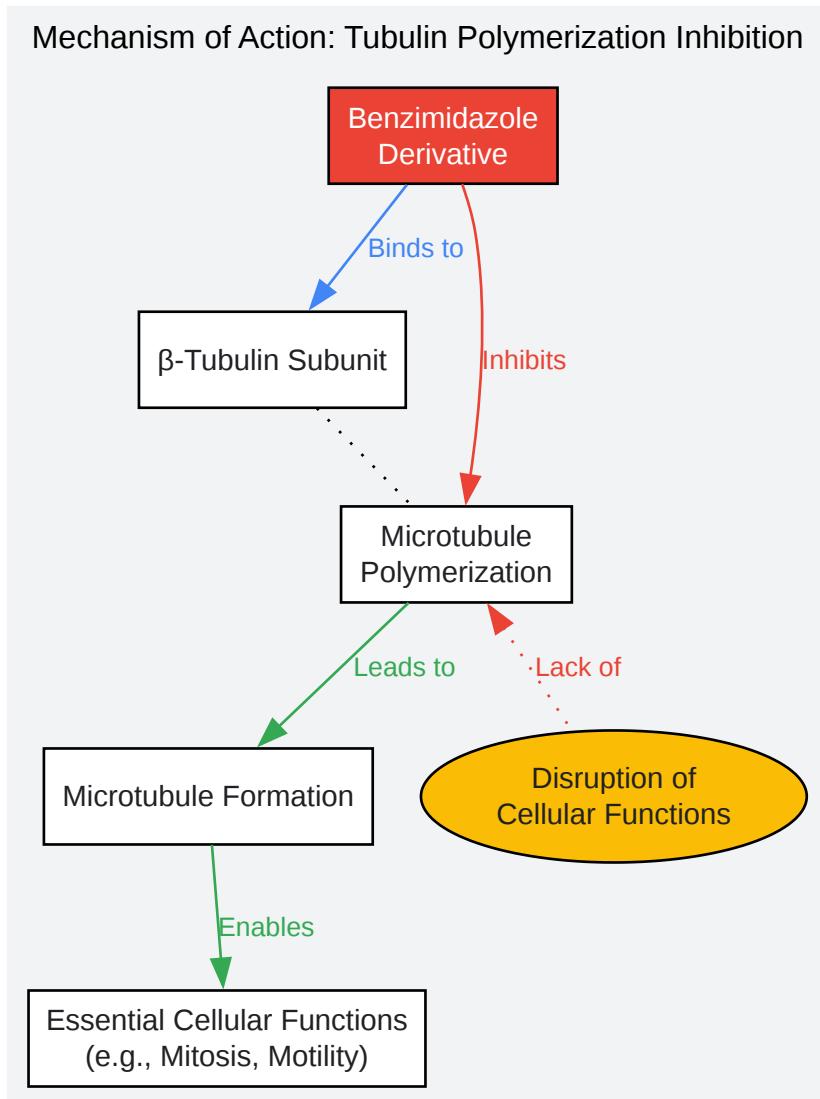
- Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in a suitable solvent such as ethanol.[11]
- Addition of Aldehyde: To this solution, add 1H-imidazole-2-carboxaldehyde (1.0 equivalent). Note: While many protocols use various benzaldehydes to create different 2-substituted benzimidazoles, for the title compound, the starting aldehyde is glyoxal or a derivative, followed by specific reaction steps not fully detailed in the provided search results. A more direct cited method involves the oxidation of p-phenylenediamine and formaldehyde.[1]
- Catalyst/Oxidant Addition: Introduce a catalyst or an oxidizing agent. Options include p-toluenesulfonic acid (p-TsOH), hydrogen peroxide (H_2O_2), or sodium metabisulfite ($Na_2S_2O_5$).[10][13] Recently, ZnO nanoparticles have been used as an effective and eco-friendly catalyst.[11]
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 70°C or reflux) for a period ranging from 15 minutes to several hours, depending on the specific reactants and catalyst used.[10][11] Reaction progress should be monitored using Thin Layer Chromatography (TLC).

- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The product is often precipitated by pouring the mixture into ice-cold water.[\[10\]](#)
- **Purification:** The crude solid product is collected by vacuum filtration and washed with cold water.[\[10\]](#) Further purification is achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture, to yield the pure **1H-Benzimidazole-2-carboxaldehyde**.[\[10\]](#)[\[11\]](#)

2. Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis and characterization of **1H-Benzimidazole-2-carboxaldehyde**.

Biological and Pharmacological Context

Benzimidazole derivatives are renowned for their broad spectrum of biological activities, making them a cornerstone in drug discovery.[3][4] This scaffold is present in numerous marketed drugs and is investigated for various therapeutic applications.

- **Antiparasitic and Anthelmintic Activity:** Benzimidazoles are widely used as anthelmintic agents. Their mechanism of action often involves inhibiting the polymerization of tubulin in parasites, which disrupts cellular structure and function.[4][14]
- **Antimicrobial and Antifungal Activity:** Many derivatives show potent activity against various bacterial and fungal strains.[3][15][16]
- **Anticancer Activity:** The benzimidazole nucleus is a key component in the development of novel anticancer agents.[2] The disruption of microtubule formation is also a relevant mechanism in cancer therapy.
- **Antiviral Activity:** Certain benzimidazole compounds have been found to exhibit significant antiviral properties, including activity against HIV.[3][4]

The diverse biological profile of the benzimidazole core makes **1H-Benzimidazole-2-carboxaldehyde** a valuable starting material for synthesizing new chemical entities with potential therapeutic applications.[2]

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway for benzimidazole derivatives inhibiting tubulin polymerization.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **1H-Benzimidazole-2-carboxaldehyde** presents the following hazards:

- H302: Harmful if swallowed.[5]

- H319: Causes serious eye irritation.[5]
- H315: Causes skin irritation (reported in some notifications).[5]
- H335: May cause respiratory irritation (reported in some notifications).[5]

Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound.[1] It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. isca.me [isca.me]
- 4. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Benzimidazole-2-carboxaldehyde | C8H6N2O | CID 76826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-benzimidazole-2-carbaldehyde (3314-30-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. spectrabase.com [spectrabase.com]
- 8. mdpi.com [mdpi.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of p-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1H-Benzimidazole-2-carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194407#physicochemical-properties-of-1h-benzimidazole-2-carboxaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com